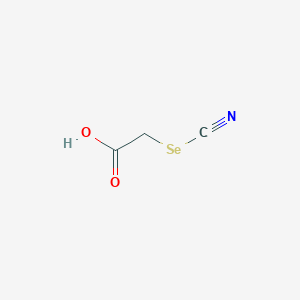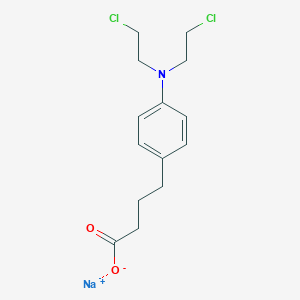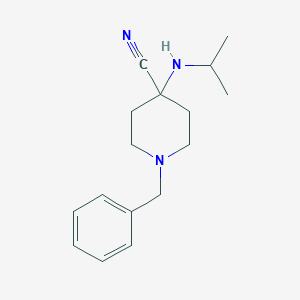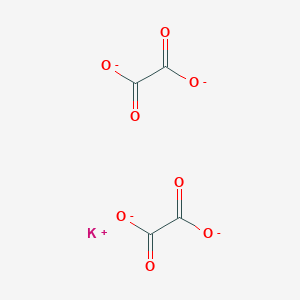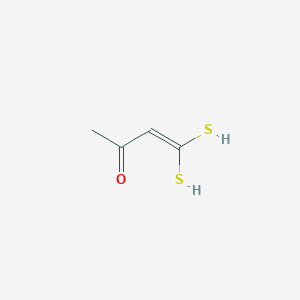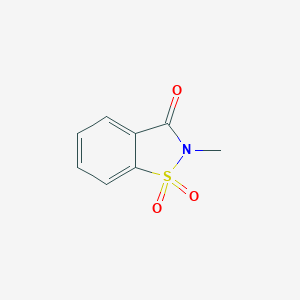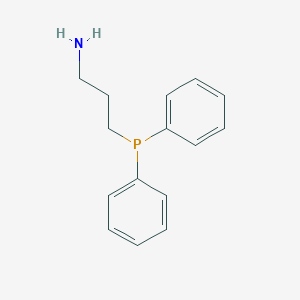
3-(Diphenylphosphino)-1-propylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various complexes involving 3-(diphenylphosphino) derivatives has been explored in several studies. For instance, hybrid 3-(triethoxysilyl)propylamine phosphine ruthenium(II) complexes were synthesized at room temperature in dichloromethane under an inert atmosphere, with the structural behaviors of the phosphine ligands monitored by 31P{1H}-NMR . Another study reported the synthesis of diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes through a 'one-pot' procedure, with the solid-state structures of some complexes confirmed by X-ray crystallography . Additionally, the reaction of methyl 3,3-diazido-z-cyanacrylate with triphenylphosphane led to the formation of geminal bisphosphazides and bisphosphinimines, with the structure of one product confirmed by X-ray analysis . Stable dicarboxylate phosphabetaines were synthesized from 3-(diphenylphosphino)propanoic acid and unsaturated monocarboxylic acids, with the reaction proceeding smoothly to yield the corresponding quaternary phosphonium salt .
Molecular Structure Analysis
The molecular structures of the synthesized complexes were determined using various spectroscopic methods. For the ruthenium(II) complexes, solid-state 13C-, 29Si-, and 31P-NMR spectroscopy, infrared spectroscopy, and EXAFS were employed due to their lack of solubility . The palladium(II) complexes' structures were established by X-ray crystallography, which provided insight into the coordination environment of the metal centers . The structure of a geminal bisphosphazide was also established by X-ray analysis, highlighting the arrangement of the diphenylphosphino groups .
Chemical Reactions Analysis
The 3-(diphenylphosphino) derivatives have been shown to be versatile in various chemical reactions. The 3-(diphenylphosphino)propanoic acid was found to be an efficient ligand for the copper-catalyzed C-N coupling reactions, with high yields reported for the N-arylation of imidazoles and 1H-pyrazole with aryl halides . In another study, the palladium(II) complexes were used as initiators for alkene hydrocarboxylation, demonstrating chemoselectivity in the formation of 4-oxo-hexanoic acid methyl ester from CO/ethene under catalytic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the 3-(diphenylphosphino) derivatives and their complexes were assessed through various methods. The ruthenium(II) complexes were characterized by elemental analyses, infrared, FAB-MS, and 1H, 13C, and 31P-NMR spectroscopy . The palladium(II) complexes' reactivity towards CO and tBuNC was investigated, revealing the formation of acyl and iminoacyl complexes . The bisphosphazides and bisphosphinimines derived from the reaction with triphenylphosphane were characterized by their reactivity and the ability to form stable structures . The phosphabetaines synthesized from 3-(diphenylphosphino)propanoic acid were characterized by their stability and the successful formation of quaternary phosphonium salts upon alkylation .
Applications De Recherche Scientifique
1. Antibiofilm Activity Against Gram-Positive Bacteria
- Summary of Application: The compound is used to develop antibiofilm agents against two Gram-positive bacteria; Staphylococcus aureus and Streptococcus mutans. It is conjugated with gold nanomaterials to form Au-LPa .
- Methods of Application: Gold nanomaterials of different sizes (2–3 nm small and 9–90 nm with an average size of 50 nm) are stabilized by 3-(Diphenylphosphino)-1-propylamine via different chemical synthetic strategies .
- Results or Outcomes: The results showed that the antibiofilm potential of the Au-LPa nanomaterials against both strains was significantly enhanced compared to 3-(Diphenylphosphino)-1-propylamine alone .
2. Application in Cu-free Sonogashira and Suzuki–Miyaura Cross-Coupling Reactions
- Summary of Application: The compound is synthesized and studied for its complexation behavior with palladium(II) and platinum(II). It is used in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions .
- Methods of Application: The compound is synthesized with a slight modification of the known procedure and its complexation behavior with palladium(II) and platinum(II) is studied .
- Results or Outcomes: The catalytic activity of the palladium(II) phosphine aldehyde complexes was investigated in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions .
3. Synthesis of New Porous Organic Ligands
- Summary of Application: The compound is used in the synthesis of new porous organic ligands .
- Methods of Application: The compound is synthesized through the interaction of the corresponding Grignard reagents with 1-bromophospholes generated in situ from zirconacyclopentadienes and phosphorus tribromide .
- Results or Outcomes: The synthesis resulted in a new family of phospholes .
4. Chemoselective Hydrogenation
- Summary of Application: The compound is used in chemoselective hydrogenation .
- Methods of Application: The compound is synthesized and used as a ligand in the chemoselective hydrogenation process .
- Results or Outcomes: The use of the compound as a ligand resulted in improved chemoselectivity in the hydrogenation process .
5. Preparation of New Porous Organic Ligands
- Summary of Application: The compound is used in the preparation of new porous organic ligands .
- Methods of Application: The compound is synthesized through the interaction of the corresponding Grignard reagents with 1-bromophospholes generated in situ from zirconacyclopentadienes and phosphorus tribromide .
- Results or Outcomes: The synthesis resulted in a new family of phospholes .
6. Highly Efficient Halogenations Under Appel Conditions
- Summary of Application: The compound is used in highly efficient halogenations under Appel conditions .
- Methods of Application: The compound is synthesized and used as a polymeric reagent. Upon chlorination of the pendant phosphine groups, the polymer was found to facilitate the rapid and efficient transformation of alcohols to the corresponding chlorides and bromides under Appel-type conditions .
- Results or Outcomes: The yields for the transformation of alcohols to the corresponding halides are in the range 80–99% .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-diphenylphosphanylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18NP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZWMOWSTWWMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299770 | |
| Record name | 3-(Diphenylphosphino)-1-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diphenylphosphino)-1-propylamine | |
CAS RN |
16605-03-1 | |
| Record name | 16605-03-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Diphenylphosphino)-1-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Diphenylphosphino)-1-propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



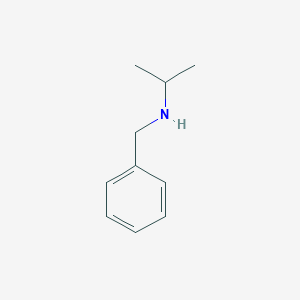
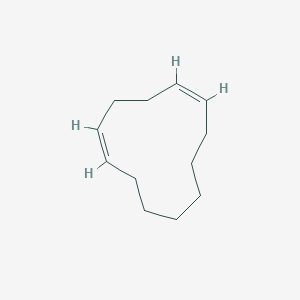

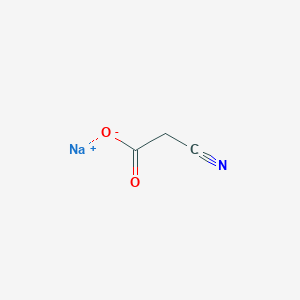
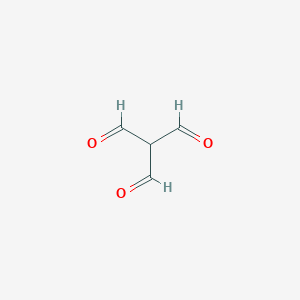
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-](/img/structure/B94805.png)
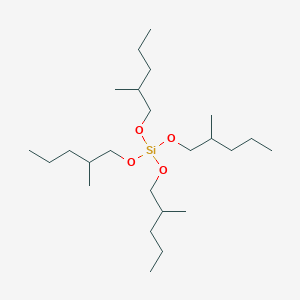
![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)
